Cas no 303985-74-2 (2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile)
2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-[(2-CHLOROBENZYL)SULFANYL]-4-PHENYL-6-(PROPYLAMINO)-5-PYRIMIDINECARBONITRILE
- 5-Pyrimidinecarbonitrile, 2-[[(2-chlorophenyl)methyl]thio]-4-phenyl-6-(propylamino)-
- 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
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2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C144435-0.5mg |
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile |
303985-74-2 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C144435-1mg |
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile |
303985-74-2 | 1mg |
$ 80.00 | 2022-06-06 | ||
| TRC | C144435-2.5mg |
2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile |
303985-74-2 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646627-1mg |
2-((2-Chlorobenzyl)thio)-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | 98% | 1mg |
¥535.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646627-5mg |
2-((2-Chlorobenzyl)thio)-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | 98% | 5mg |
¥529.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646627-10mg |
2-((2-Chlorobenzyl)thio)-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | 98% | 10mg |
¥924.00 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00863190-1g |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| A2B Chem LLC | AI70197-1mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI70197-5mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI70197-10mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-(propylamino)pyrimidine-5-carbonitrile |
303985-74-2 | >90% | 10mg |
$240.00 | 2024-04-20 |
2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile
2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile: A Comprehensive Overview
The compound with CAS No. 303985-74-2, known as 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug development. The structure of this molecule is characterized by a pyrimidine ring system with substituents at positions 2, 4, and 6, making it a unique candidate for various biological assays.
The pyrimidine ring serves as the core structure of this compound, providing a platform for the attachment of diverse functional groups. At position 2, the molecule features a sulfanyl group (S-) attached to a chlorobenzyl moiety. This substitution pattern introduces both electronic and steric effects, which are critical for modulating the compound's biological activity. The chlorine atom on the benzene ring further enhances the molecule's stability and bioavailability, making it a promising lead compound for therapeutic applications.
At position 4 of the pyrimidine ring, a phenyl group is attached. This aromatic substituent contributes to the overall hydrophobicity of the molecule, which is essential for its interaction with lipid-rich biological membranes. The presence of the phenyl group also facilitates π-π stacking interactions, which are often crucial in molecular recognition processes within biological systems.
The propylamino group at position 6 introduces an additional layer of complexity to this molecule. This substituent not only increases the molecule's flexibility but also provides a site for potential hydrogen bonding interactions with target proteins. Such interactions are pivotal in determining the compound's affinity and selectivity towards specific biological targets.
Recent studies have highlighted the potential of this compound as a kinase inhibitor, with particular focus on its ability to modulate key signaling pathways involved in cancer progression. Researchers have demonstrated that 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibits potent inhibitory activity against several oncogenic kinases, making it a compelling candidate for anticancer drug development.
In addition to its therapeutic potential, this compound has also been investigated for its role in neuroprotective agents. Preclinical studies suggest that it may offer protection against neurodegenerative diseases by mitigating oxidative stress and reducing inflammation. These findings underscore the versatility of this molecule across multiple therapeutic areas.
The synthesis of 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of advanced synthetic techniques ensures high yields and purity, which are essential for subsequent biological evaluations.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These analyses confirm the molecular structure and provide insights into its conformational properties, which are critical for understanding its bioactivity.
In terms of pharmacokinetics, studies have shown that 2-(2-Chlorobenzyl)sulfanyl-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile exhibits favorable absorption profiles in preclinical models. Its ability to permeate cellular membranes efficiently suggests that it may have good bioavailability when administered systemically. However, further studies are required to optimize its pharmacokinetic properties for clinical use.
The development of this compound represents a significant advancement in the field of medicinal chemistry. By leveraging cutting-edge research methodologies and insights from recent studies, scientists have unlocked its potential as a versatile tool for addressing unmet medical needs. As research continues to unfold, this compound holds promise as a novel therapeutic agent with applications across various disease states.
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